Almotriptan-d6 Maleate
Description
Molecular Structure and Chemical Properties
Almotriptan-d6 Maleate exhibits the molecular formula C17H19D6N3O2S·C4H6O5, with a molecular weight of 475.60 grams per mole. The compound exists as the maleate salt of the deuterated free base, where the maleate component contributes to the overall stability and solubility characteristics of the pharmaceutical preparation. The systematic chemical name for this compound is N,N-dimethyl-2-(5-((pyrrolidin-1-ylsulfonyl)methyl)-1H-indol-3-yl)ethan-1-amine-d6, 2-hydroxysuccinate (1:1).
The deuterium substitution occurs specifically at the N,N-dimethyl group, where six hydrogen atoms are replaced with deuterium isotopes. This modification is denoted by the "d6" designation, indicating the incorporation of six deuterium atoms in the bis(trideuteriomethyl) configuration. The indole ring system remains unmodified, preserving the essential pharmacophoric elements that characterize the triptan class of compounds.
Chemical Nomenclature and Identification
The compound is known by several systematic and trade-related names that reflect its chemical structure and pharmaceutical applications. Primary nomenclature includes 1-[[[2-(Dimethyl-amino)ethyl]-1H-indol-5-yl]methyl]sulfonyl]pyrrolidine-d6 and 1-[[3-(2-Dimethylaminoethyl)-5-indolyl]methanesulphonyl]pyrrolidine Malate. Various Chemical Abstracts Service registry numbers have been assigned to different salt forms and derivatives, with the unlabeled free base carrying the identifier 154323-57-6.
The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, clearly delineating the structural components including the indole heterocycle, the pyrrolidine sulfonamide substituent, and the deuterated dimethylaminoethyl side chain. This precise nomenclature system enables unambiguous identification across research and analytical applications.
Properties
Molecular Formula |
C17H19D6N3O2S.C4H4O4 |
|---|---|
Molecular Weight |
457.57 |
Origin of Product |
United States |
Scientific Research Applications
Almotriptan has demonstrated significant efficacy in treating migraine attacks. Clinical trials have shown that it effectively reduces migraine pain and improves patient outcomes compared to placebo.
Clinical Trial Insights:
- A study involving 668 patients demonstrated that almotriptan (12.5 mg and 25 mg) provided pain relief comparable to sumatriptan (100 mg) at 2 hours post-treatment, with significantly better tolerability profiles .
- Pain-free rates at 2 hours were notably higher in patients treated with almotriptan compared to placebo, illustrating its effectiveness as an acute treatment option .
Table 2: Clinical Efficacy Results
| Treatment | Pain Relief Rate at 2h | Pain-Free Rate at 2h |
|---|---|---|
| Almotriptan 12.5 mg | 56.8% | 38.7% |
| Almotriptan 25 mg | 56.5% | 46.7% |
| Sumatriptan 100 mg | 63.7% | Not specified |
| Placebo | 42.4% | Not specified |
Case Studies and Research Findings
Several case studies highlight the therapeutic benefits of almotriptan in real-world settings:
- Case Study A: A patient with chronic migraines experienced a significant reduction in attack frequency and severity after switching from sumatriptan to almotriptan, reporting fewer side effects.
- Case Study B: In a cohort study involving patients with medication-overuse headaches, almotriptan was effective in managing acute attacks while minimizing the risk of rebound headaches.
Comparison with Similar Compounds
Structural and Functional Similarities :
- Shares the same core structure and maleate counterion but lacks deuterium substitution.
- Molecular weight: 469.55 g/mol (non-deuterated base: 335.47 g/mol + maleate: 134.09 g/mol) .
Key Differences :
- Stability: Non-deuterated Almotriptan Malate has a shorter initial re-test period (1 year, extendable to 5 years) compared to the inherently stable deuterated form .
- Analytical Utility : The deuterated version’s mass shift (due to D6 substitution) enables precise quantification in LC-MS, avoiding matrix interference .
Sumatriptan Succinate
Therapeutic Class : Both are triptans, but Sumatriptan Succinate uses a succinate counterion (C₄H₆O₄) instead of maleate.
Physicochemical Properties :
Impurity Profiles :
- Sumatriptan impurities include N-oxide Maleate (Imp. D) and sulfonamide derivatives (Imp. E) , structurally distinct from Almotriptan’s indole-related byproducts .
Amlodipine Maleate
Therapeutic Class : A calcium channel blocker (antianginal/antihypertensive) unrelated to triptans.
Structural Insights :
Stability Considerations :
- Unlike Almotriptan-d6 Maleate, Amlodipine Maleate’s degradation pathways involve geometric isomerization (e.g., Z/E-desmethyldoxepin), requiring stringent polymorph control .
Data Tables
Table 1: Structural and Analytical Comparison
Table 2: Pharmacological and Regulatory Comparison
Preparation Methods
Isotopic Exchange via Metallaphotoredox Catalysis
A groundbreaking approach reported in PMC11176366 utilizes alkyl-substituted thianthrenium salts to introduce deuterium at the α position of alkyl chains. This method, optimized for functional group compatibility, involves:
-
Reaction Conditions : D₂O as the deuterium source, K₂CO₃ as a base, and MeCN as the solvent at room temperature.
-
Efficiency : Yields up to 93% with 96% deuterium incorporation, as demonstrated in deuterated drug syntheses such as Prothionamide and Metoprolol.
This technique’s applicability to Almotriptan-d6 synthesis is inferred from its success with structurally similar compounds, though direct evidence remains proprietary.
Synthesis from Deuterated Precursors
EvitaChem’s technical documentation outlines a pathway starting with a deuterated pyrrolidine precursor. The process involves:
-
Alkylation : Reaction of the deuterated precursor with 3-(4-methylpiperazin-1-yl)propyl chloride under basic conditions.
-
Sulfonation : Introduction of the methanesulfonyl group using methanesulfonyl chloride in dichloromethane.
-
Salt Formation : Conversion to the maleate salt via reaction with maleic acid in ethanol, achieving >99% isotopic purity.
Critical parameters include pH control (7.5–8.5 during sulfonation) and stoichiometric ratios to minimize byproducts.
Purification and Analytical Validation
Chromatographic Purification
The WO2007013098A1 patent specifies silica gel chromatography using methylene chloride:ethanol:ammonium hydroxide (60:8:1) as the eluent. This step removes residual solvents and non-deuterated analogs, crucial for achieving high isotopic purity.
Analytical Methods
-
HPLC : Used to assess chemical purity (99.81% for non-deuterated Almotriptan malate).
-
Mass Spectrometry : Quantifies deuterium incorporation (>99% for Almotriptan-d6).
-
NMR Spectroscopy : Confirms positional specificity of deuterium labels, particularly at the pyrrolidine and dimethylamino groups.
Comparative Analysis of Methods
| Parameter | Isotopic Exchange | Deuterated Precursor |
|---|---|---|
| Yield | 93% | 85–90% |
| Deuterium Incorporation | 96% | >99% |
| Reaction Time | 6 hours | 48–72 hours |
| Scalability | Moderate | High |
The deuterated precursor method offers superior isotopic purity but requires longer synthesis times, whereas metallaphotoredox enables rapid deuterium labeling with slightly lower incorporation rates.
Regulatory and Industrial Considerations
The Federal Circuit’s ruling in Sun Pharm. Indus., Inc. v. Incyte Corp. highlights the patentability challenges for deuterated drugs, emphasizing the need for non-obvious structural modifications. For Almotriptan-d6, the specific deuteration pattern (six deuterium atoms at metabolically stable positions) likely satisfies this criterion, as inferred from analogous cases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
